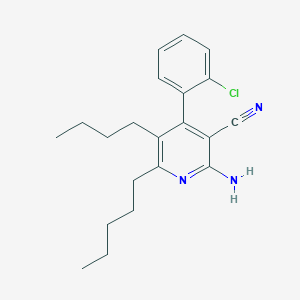

![molecular formula C15H13BrCl2N2O3S B4626742 N-(4-溴苯基)-2,4-二氯-5-[(二甲氨基)磺酰基]苯甲酰胺](/img/structure/B4626742.png)

N-(4-溴苯基)-2,4-二氯-5-[(二甲氨基)磺酰基]苯甲酰胺

描述

N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide is a compound that belongs to a class of sulfonamide-derived chemicals, known for their wide range of applications and properties. The compound's structure suggests potential in various fields due to the presence of sulfonyl, bromophenyl, and dichlorobenzamide functionalities, which are commonly seen in molecules with significant biological or chemical activity.

Synthesis Analysis

The synthesis of sulfonamide-derived compounds often involves the combination of sulfonyl chlorides with amines or other nucleophiles. For compounds similar to N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide, typical synthetic routes might include the reaction of 4-bromophenylamine with dichlorobenzoyl chloride in the presence of a suitable base, followed by sulfonation with dimethylsulfamoyl chloride. Advanced techniques such as transition metal-catalyzed couplings could also be employed to introduce the sulfonyl group into the aromatic system (Chohan & Shad, 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in determining the molecular structure of sulfonamide compounds. These techniques can provide detailed information about the spatial arrangement of atoms, molecular geometry, and the nature of intramolecular interactions. For instance, the octahedral geometry around metal centers in sulfonamide complexes can be revealed through X-ray diffraction studies, giving insights into the compound's molecular structure and bonding characteristics (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide-derived compounds can participate in various chemical reactions, including nucleophilic substitution, due to the presence of the reactive sulfonyl group. The bromophenyl and dichlorobenzamide groups can also undergo further chemical transformations, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives. These chemical properties make such compounds versatile intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. For example, the presence of sulfonyl and halogen groups can enhance the compound's polarity, potentially affecting its solubility in various solvents. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these physical properties.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological targets of N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide can be assessed through a combination of experimental and computational methods. Studies on similar compounds have shown that sulfonamide derivatives can exhibit a range of biological activities, which can be attributed to their ability to interact with enzymes and receptors. Computational studies, including molecular docking and DFT calculations, can further elucidate the compound's chemical properties and reactivity profile (Chohan & Shad, 2011).

科学研究应用

抗真菌活性

研究表明,N-(2-溴苯基)-2-羟基苯甲酰胺的衍生物对植物病原真菌和酵母菌(如尖镰孢菌和酿酒酵母)具有显著的抗真菌活性。这表明类似化合物在开发抗真菌剂和农业中保护作物免受真菌病害方面具有潜在应用 (Ienascu 等人,2018 年)。

降血糖和降血脂活性

格列本脲类似物(包括苯甲酰胺环上的取代物)已被评估其在糖尿病大鼠中的降血糖和降血脂活性。这表明 N-(4-溴苯基)-2,4-二氯-5-[(二甲氨基)磺酰基]苯甲酰胺衍生物在糖尿病和脂质代谢紊乱治疗策略中的潜力 (Ahmadi 等人,2014 年)。

材料科学和聚合物化学

具有特定官能团的芳香族聚合物的开发表明,类似化合物在创造具有溶解性、热稳定性和结晶性等理想性质的材料中发挥的作用。这些材料可应用于各个领域,包括电子、涂料和先进复合材料 (Jui-kun Lin 等人,1990 年)。

药理学应用

与 N-(4-溴苯基)-2,4-二氯-5-[(二甲氨基)磺酰基]苯甲酰胺在结构上相关的化合物已被研究其生物活性,包括作为碳酸酐酶等酶的抑制剂。这些活性表明在设计用于青光眼、癫痫和某些类型癌症等疾病的治疗剂方面具有潜在应用 (Supuran 等人,2013 年)。

属性

IUPAC Name |

N-(4-bromophenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrCl2N2O3S/c1-20(2)24(22,23)14-7-11(12(17)8-13(14)18)15(21)19-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBGGZNFBUHDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrCl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)